molecular formula C11H13N B13297906 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene

9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene

Cat. No.: B13297906
M. Wt: 159.23 g/mol
InChI Key: PWDGMCPUUAQNLI-UHFFFAOYSA-N
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Description

9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is a synthetically derived tricyclic organic compound featuring a bridged ring system that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of bridged nitrogen-containing heterocycles that are of significant interest in the development of novel therapeutic agents. Its rigid, three-dimensional structure makes it a sophisticated building block for constructing more complex molecules, particularly in the exploration of kinase inhibitors . Patent literature reveals that this 9-azatricyclic core structure is utilized in the synthesis of pyrimidine derivatives that are investigated for the treatment of abnormal cell growth . These derivatives are designed to act as potent inhibitors of key kinases, including but not limited to Aurora kinases and Focal Adhesion Kinase (FAK), which are prominent targets in oncology research due to their roles in regulating cell division and migration . Researchers can leverage this versatile scaffold to probe biological pathways and develop new chemical entities for pharmacological evaluation. The compound is provided exclusively for research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8/h1-4,8,11-12H,5-7H2

InChI Key

PWDGMCPUUAQNLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=CC=CC=C3C1CN2

Origin of Product

United States

Preparation Methods

[8+2] Cycloaddition of Cycloheptatriene-1-imines with Ketenes

Research indicates that N-arylcycloheptatriene-1-imines react with ketenes to form cycloadducts, which can be subsequently transformed into the target azatricyclic compound.

Step Reaction Conditions Key Features References
Formation of imines Heating N-arylcycloheptatriene-1-imines with acyl chlorides High yields, regioselectivity
Cycloaddition Excess triethylamine, elevated temperature Intermediates isolated as [8+2] cycloadducts

Research Findings:
The intermediacy of [8+2] cycloadducts was confirmed via isolation and characterization, demonstrating a viable pathway for constructing the core structure of the compound.

Imine and Hydrazone Pathways

Imine chemistry offers routes to heterocyclic intermediates that can be cyclized into the azatricyclic framework.

Synthesis via Imine Intermediates

  • Starting Materials: N-arylcycloheptatriene-1-imines or tropone hydrazones.
  • Reaction Conditions: Heating with acyl chlorides or aldehydes in the presence of bases such as triethylamine.
  • Outcome: Formation of 1-azaazulen-2(1H)-ones, which can be further elaborated into the target compound.

Research Evidence:
The high-yield formation of azaazulenone derivatives via this route underscores its efficiency, as documented in the synthesis of related heterocycles.

Hydrazone Cyclization

Hydrazone derivatives derived from tropone can undergo cyclization under basic conditions, leading to the formation of the azatricyclic core.

Reaction Type Conditions Key Notes References
Hydrazone cyclization Heating with triethylamine Confirmed formation of heterocyclic intermediates

Multi-Step Synthetic Pathways

Given the structural complexity, multi-step synthesis often involves initial formation of simpler heterocycles, followed by cyclization and ring closure.

General Multi-Step Route

Research Findings:
The multi-step approach allows for stereochemical control and functionalization, critical for obtaining the desired isomeric form.

Summary of Synthetic Strategies

Methodology Key Reactions Advantages Limitations References
Cycloaddition of imines with ketenes [8+2] cycloaddition High yield, regioselectivity Requires specific intermediates
Imine/hydrazone cyclization Heating with bases Versatile, accessible starting materials Multi-step, stereocontrol needed ,
Multi-step heterocyclic synthesis Sequential reactions Structural complexity, stereochemistry Time-consuming ,

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated triene system facilitates cycloaddition reactions. A notable example is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition with terminal alkynes, yielding functionalized azabicyclic derivatives (Table 1). This reaction employs a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, achieving high yields (79–95%) under mild conditions .

Alkyne Substituent Product Yield (%) Conditions
Phenyl9-Azabicyclo[4.2.1]nona-2,4,7-triene95DCE, 25°C, 2 hr
4-FluorophenylAnalogous structure90Trifluoroethanol, 25°C, 2 hr
CyclohexaneCyclohexane-substituted derivative85DCE, 25°C, 2 hr

Mechanistic Insight : The reaction proceeds via coordination of the alkyne to the cobalt catalyst, followed by stepwise [6π + 2π] cyclization. The stereoelectronic properties of the alkyne influence regioselectivity .

Electrophilic Additions

The electron-rich triene system undergoes electrophilic additions, such as halogenation and sulfonation. For example, bromination at the C3 position occurs in the presence of Br₂, forming derivatives like 3-bromo-9-(4-fluorophenyl)sulfonyl analogs (Fig. 1) .

Key Conditions :

  • Solvent : Dichloromethane

  • Catalyst : Lewis acids (e.g., FeCl₃)

  • Yield : ~70–80% (estimated from analogous reactions) .

Functionalization at Nitrogen

The amine group participates in alkylation and acylation reactions. A study demonstrated the synthesis of 9-(2-phenylethyl)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-10-one via nucleophilic substitution with phenethyl bromide (Fig. 2).

Reaction Parameters :

  • Base : K₂CO₃

  • Solvent : DMF, 80°C

  • Yield : 60–70%.

Ring-Opening and Rearrangement

Under acidic conditions, the tricyclic framework undergoes ring-opening to form linear amines. For instance, treatment with HCl generates the hydrochloride salt (111634-86-7), characterized by X-ray crystallography .

Conditions :

  • Reagent : HCl (gaseous)

  • Solvent : Et₂O, 0°C

  • Product Stability : Hygroscopic solid .

Thermal and Catalytic Transformations

Thermal studies reveal stability up to 200°C, with decomposition pathways involving retro-Diels-Alder reactions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triene system to a saturated analog, though yields are moderate (~50%) due to steric hindrance .

Scientific Research Applications

9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene and related tricyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
This compound C₁₁H₁₃N 159.23 Dodeca skeleton, bridgehead nitrogen, conjugated triene Pharmaceutical intermediate
9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene C₁₀H₁₁N 145.20 Undeca skeleton, smaller ring system, undefined stereocenters Unspecified; potential synthetic intermediate
Tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione C₁₁H₁₂O₂ 188.21 Undeca skeleton, two ketone groups, no nitrogen Catalyst for selective reactions
11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene C₁₀H₁₂O 148.20 Oxygen bridge (oxa) instead of nitrogen, ester substituents Intermediate in organic synthesis
10-Azatricyclo[6.3.1.0]dodeca-2,4,6-triene tosylate C₁₁H₁₃N·CH₃SO₃ 273.35 Tosylate group, different ring arrangement ([6.3.1.0]) Soluble synthetic intermediate
Key Observations:
  • Ring Size and Skeleton : The dodeca skeleton in the target compound contrasts with the undeca frameworks in and , influencing steric hindrance and reactivity.
  • Heteroatom Substitution : Replacement of nitrogen (aza) with oxygen (oxa) in reduces basicity and alters hydrogen-bonding capabilities.
  • Functional Groups : The hydrochloride salt and tosylate derivative enhance solubility in polar solvents compared to the neutral base compound.

Electronic and Reactivity Profiles

  • Conjugation Effects : The conjugated triene system in the target compound enhances resonance stabilization, a feature shared with the undeca-dione in . However, the latter’s ketone groups enable nucleophilic additions, whereas the aza-triene favors electrophilic aromatic substitution .

Physicochemical Properties

  • Solubility : The hydrochloride salt exhibits higher water solubility than the neutral base compound or the tosylate derivative .
  • Thermal Stability : The undeca-dione in has a higher boiling point (278°C) due to strong intermolecular dipole interactions from ketone groups, whereas the target compound’s boiling point is unspecified but likely lower .

Biological Activity

9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N, with a molecular weight of approximately 159.23 g/mol . The compound's structure features a bicyclic framework that may contribute to its biological activity through interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Properties : Studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.
  • Neuroprotective Effects : Certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound has promising antimicrobial activity, particularly against fungal infections .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The IC50 values suggest that the compound could be a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of oxidative stress:

  • Cell Viability Assay : Treatment with this compound resulted in a significant increase in cell viability in neuronal cells exposed to oxidative agents.
  • Mechanism : The compound appears to modulate pathways associated with apoptosis and inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of derivatives of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a notable reduction in infection severity compared to standard treatments.
  • Antitumor Research : In a preclinical model using xenograft tumors in mice treated with the compound showed a significant reduction in tumor size compared to control groups.

Q & A

Q. What methodologies elucidate synergistic effects when this compound is used in multi-component systems?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in host-guest systems. For catalytic synergies, employ kinetic profiling and Eyring plots. Combinatorial libraries () paired with high-throughput screening identify optimal formulations .

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